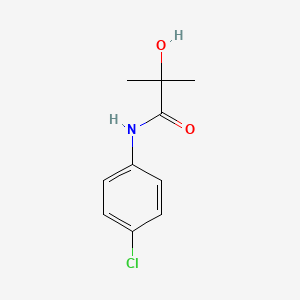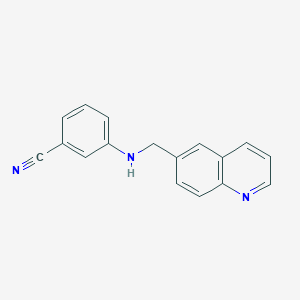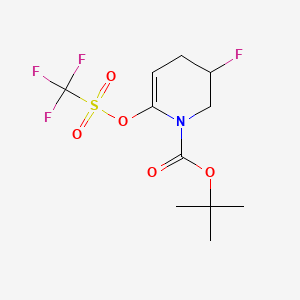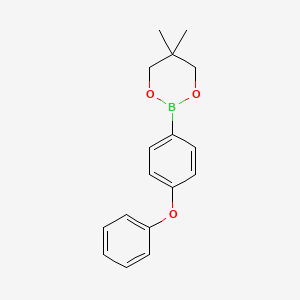
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring fused with a phenoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of phenoxyphenyl derivatives with boronic acids or boronates under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the boron-containing ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or other reduced forms.
Substitution: The phenoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyphenyl group enhances the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties compared to similar compounds
属性
CAS 编号 |
627906-95-0 |
|---|---|
分子式 |
C17H19BO3 |
分子量 |
282.1 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H19BO3/c1-17(2)12-19-18(20-13-17)14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChI 键 |
KABLSFSPUIDLIY-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



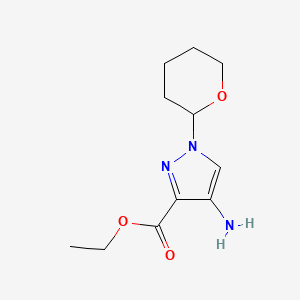
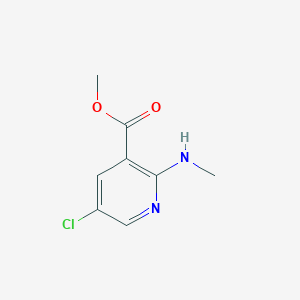
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
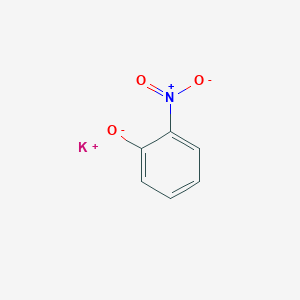
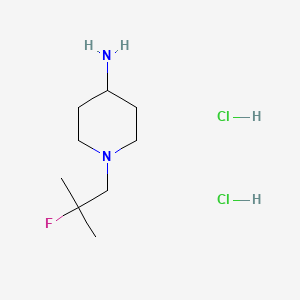
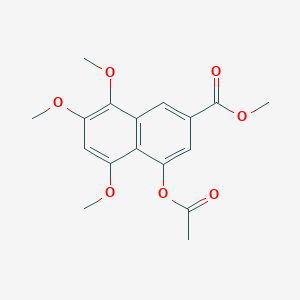
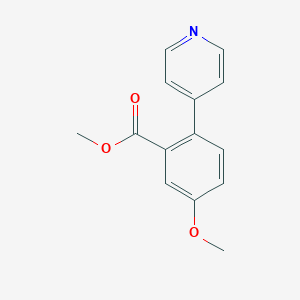
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
